Vatalanib succinate

Catalog No.
S005124
CAS No.
212142-18-2
M.F
C24H21ClN4O4
M. Wt
464.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vatalanib succinate

CAS Number

212142-18-2

Product Name

Vatalanib succinate

IUPAC Name

butanedioic acid;N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C20H15ClN4.C4H6O4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;5-3(6)1-2-4(7)8/h1-12H,13H2,(H,23,25);1-2H2,(H,5,6)(H,7,8)

InChI Key

LLDWLPRYLVPDTG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O

Synonyms

1-(4-chloroanilino)-(4-pyridylmethyl)phthalazine dihydrochloride, 1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine, 1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine dihydrochloride, CGP 797870, CGP-797870, PTK 787, PTK-787, PTK787, vatalanib, ZK 222584, ZK 232934, ZK-222584, ZK-232934, ZK222584, ZK232934

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O

Description

The exact mass of the compound Vatalanib succinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 719335. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of succinate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vatalanib succinate, also known as 4-chlorophenyl-(4-pyridin-4-ylmethyl-phthalazin-1-yl) amine succinate, is an oral polytyrosine kinase inhibitor with significant activity against vascular endothelial growth factor receptors and platelet-derived growth factor receptors. Its chemical formula is C20H15ClN4.C4H6O4, and it has a molecular weight of approximately 464.9 g/mol. Vatalanib is primarily utilized in oncology for its anti-angiogenic properties, effectively inhibiting tumor growth by blocking the signaling pathways essential for angiogenesis and tumor cell proliferation .

Vatalanib succinate acts as a vascular endothelial growth factor receptor (VEGFR) inhibitor [, ]. VEGFRs are proteins on the surface of cells that play a role in angiogenesis, the formation of new blood vessels []. By inhibiting VEGFRs, vatalanib succinate may help starve tumors of their blood supply [].

Vatalanib succinate is a derivative of vatalanib, a small molecule inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis (blood vessel formation) []. While vatalanib itself has been approved for the treatment of certain types of cancers, vatalanib succinate is primarily used in scientific research due to its specific properties. Here's a breakdown of its applications:

Inhibition of Angiogenesis

Vatalanib succinate, like its parent compound, disrupts the formation of new blood vessels by targeting proteins like vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) []. This makes it a valuable tool for researchers studying angiogenesis-dependent diseases, including cancer progression, diabetic retinopathy, and age-related macular degeneration [, ].

Understanding Signaling Pathways in Cancer

The ability of vatalanib succinate to inhibit multiple signaling pathways involved in cancer cell growth and survival makes it useful in dissecting these pathways and their role in specific cancers []. Researchers can use vatalanib succinate to treat cancer cells and observe the effects on their growth and survival, providing insights into potential therapeutic targets.

Vatalanib succinate functions as a potent inhibitor of various receptor tyrosine kinases, particularly targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). The compound's mechanism involves the inhibition of autophosphorylation processes triggered by vascular endothelial growth factor, which is crucial for endothelial cell proliferation and migration. The inhibitory constants (IC50) for VEGFR-2 and VEGFR-1 are reported at 37 nM and 77 nM, respectively .

Vatalanib has demonstrated significant biological activity in preclinical studies, particularly in models of solid tumors. It effectively reduces microvessel density, indicating its potential to inhibit angiogenesis. In clinical trials, vatalanib has shown efficacy in improving survival rates in patients with advanced pancreatic cancer when used as a second-line therapy after first-line treatments have failed . Its biological activity is linked to the inhibition of tumor-related signaling pathways, leading to decreased tumor growth and metastasis.

The synthesis of vatalanib succinate involves several key steps that include the formation of the core phthalazine structure followed by chlorination and subsequent coupling reactions. Various synthetic routes have been explored:

  • Formation of Phthalazine Derivatives: Initial reactions involve the synthesis of phthalazine derivatives through cyclization processes.
  • Chlorination: The introduction of the chlorine atom into the aromatic ring enhances the compound's binding affinity to target receptors.
  • Coupling Reactions: The final steps typically involve coupling with pyridine derivatives to form vatalanib succinate .

These methods yield a compound that exhibits high specificity for its targets while maintaining favorable pharmacological properties.

Vatalanib succinate is primarily applied in cancer therapy due to its anti-angiogenic properties. Its applications include:

  • Treatment of Solid Tumors: Particularly effective in pancreatic cancer and colorectal cancer.
  • Combination Therapies: Often used in conjunction with other chemotherapeutic agents to enhance therapeutic efficacy.
  • Research

Interaction studies have shown that vatalanib can modulate various biological markers associated with tumor progression. For instance, changes in plasma levels of vascular endothelial growth factor A (VEGF-A) and basic fibroblast growth factor (bFGF) have been correlated with treatment outcomes in clinical trials. Additionally, serum lactate dehydrogenase levels have been identified as potential biomarkers for predicting patient responses to vatalanib treatment .

Vatalanib succinate shares similarities with other receptor tyrosine kinase inhibitors but stands out due to its unique binding profile and efficacy against specific targets. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
VandetanibInhibits VEGFR and EGFRDual inhibition; FDA-approved for thyroid cancer
SorafenibInhibits multiple kinases including VEGFRUsed for liver and kidney cancers
PazopanibTargets VEGFR, PDGFR, and c-KitBroad-spectrum activity against various tumors

Vatalanib's specificity for VEGFRs and PDGFRs makes it particularly effective in treating cancers characterized by high angiogenic activity, differentiating it from other similar compounds that may target additional pathways or receptors .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

464.1251329 g/mol

Monoisotopic Mass

464.1251329 g/mol

Heavy Atom Count

33

UNII

V5FUB77031

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vatalanib Succinate is the succinate salt of vatalanib, an anilinophthalazine derivative, with antineoplastic activity. Vatalanib binds to and inhibits the protein kinase domain of vascular endothelial growth factor receptors 1 and 2; both receptor tyrosine kinases are involved in angiogenesis. This agent also binds to and inhibits related receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

212142-18-2

Wikipedia

Vatalanib succinate

Dates

Modify: 2023-09-13

Explore Compound Types